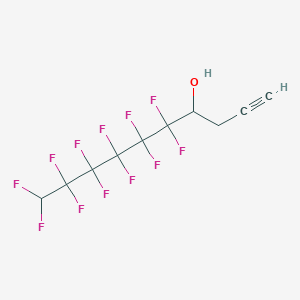
5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol: is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by alkyne formation and subsequent hydroxylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkenes or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
- 5,5,6,6,7,7,8,8,9,9-Decafluorodec-1-yn-4-ol
- 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-ene-4-ol
Uniqueness: The high degree of fluorination in 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol imparts unique properties such as increased lipophilicity, chemical stability, and resistance to metabolic degradation. These characteristics make it particularly valuable in applications requiring robust and durable materials or compounds.
Properties
CAS No. |
124612-86-8 |
|---|---|
Molecular Formula |
C10H6F12O |
Molecular Weight |
370.13 g/mol |
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10-dodecafluorodec-1-yn-4-ol |
InChI |
InChI=1S/C10H6F12O/c1-2-3-4(23)6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h1,4-5,23H,3H2 |
InChI Key |
WYXCZXGJCUNITR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


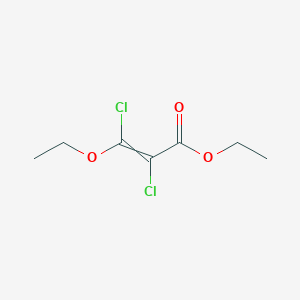
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)

![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
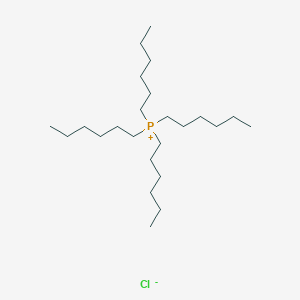
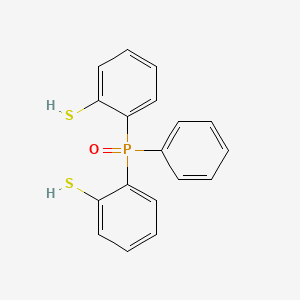
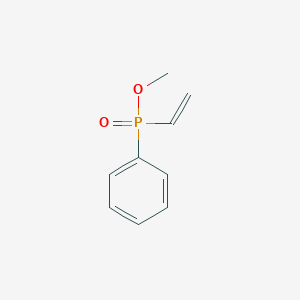
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

